

# Spectroscopic data for 1-(Cyclohexylmethyl)piperidin-4-amine

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## Compound of Interest

Compound Name: 1-(Cyclohexylmethyl)piperidin-4-amine

Cat. No.: B1588210

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclohexylmethyl)piperidin-4-amine

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel compound, **1-(Cyclohexylmethyl)piperidin-4-amine**. As a key building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the complete characterization of this compound. We delve into the causality behind experimental choices, provide self-validating protocols, and interpret the resulting spectral data with insights grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation of complex piperidine derivatives.

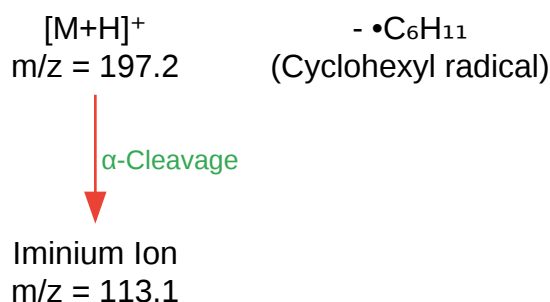
## Introduction: The Significance of Spectroscopic Elucidation

**1-(Cyclohexylmethyl)piperidin-4-amine** is a bifunctional molecule featuring a secondary piperidine amine, a primary amine at the 4-position, and a bulky cyclohexylmethyl substituent. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] The precise characterization of its derivatives is a critical step in the drug discovery pipeline, ensuring purity, confirming identity, and providing a basis for structure-activity relationship (SAR) studies.

Spectroscopic analysis provides a non-destructive "fingerprint" of a molecule. Each technique offers a unique piece of the structural puzzle: NMR spectroscopy reveals the carbon-hydrogen framework and connectivity, mass spectrometry determines the molecular weight and fragmentation patterns, and infrared spectroscopy identifies the functional groups present. This guide will synthesize these techniques into a cohesive workflow for the definitive structural confirmation of **1-(Cyclohexylmethyl)piperidin-4-amine**.

## Molecular Structure and Isomeric Considerations

The structure of **1-(Cyclohexylmethyl)piperidin-4-amine** presents several key features that will be interrogated by spectroscopic methods.



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## References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Email: [info@benchchem.com](mailto:info@benchchem.com)